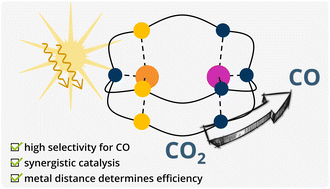A CuICoII cryptate for the visible light-driven reduction of CO2†
Chemical Science Pub Date: 2023-10-27 DOI: 10.1039/D3SC02679E
Abstract
Among the rare bimetallic complexes known for the reduction of CO2, CoIICoII and ZnIICoII hexamine cryptates are described as efficient photocatalysts. In close relation to the active sites of natural, CO2-reducing enzymes, we recently reported the asymmetric cryptand {NSNN}m ({NSNN}m = N[(CH2)2SCH2(m-C6H4)CH2NH(CH2)2]3N) comprising distinct sulphur- and nitrogen-rich binding sites and the corresponding CuIMII (MII = CoII, NiII, CuII) complexes. To gain insight into the effect of metals in different oxidation states and sulphur-incorporation on the photocatalytic activity, we herein investigate the CuICoII complex of {NSNN}m as catalyst for the visible light-driven reduction of CO2. After 24 h irradiation with LED light of 450 nm, CuICoII-{NSNN}m shows a high efficiency for the photocatalytic CO2-to-CO conversion with 9.22 μmol corresponding to a turnover number of 2305 and a high selectivity of 98% over the competing H2 production despite working in an acetonitrile/water (4 : 1) mixture. Experiments with mononuclear counterparts and computational studies show that the high activity can be attributed to synergistic catalysis between Cu and Co. Furthermore, it was shown that an increase of the metal distance results in the loss of synergistic effects and rather single-sited Co catalysis is observed.


Recommended Literature
- [1] 77. Mechanism and steric course of octahedral aquation. Part VI. The non-solvolytic aquation of trans-bromonitrobis(ethylenediamine)-cobalt(III) salts
- [2] Pyridine and s-triazine as building blocks of nonionic organic superbases—a density functional theory B3LYP study†
- [3] Organocatalytic chain scission of poly(lactides): a general route to controlled molecular weight, functionality and macromolecular architecture
- [4] Contents list
- [5] Matching the organic and inorganic counterparts during nucleation and growth of copper-based nanoparticles – in situ spectroscopic studies†
- [6] DMAP mediated one-pot domino thienannulation: a versatile, regioselective and green mechanochemical route to naphtho[2,3-b]thiophenes†‡
- [7] Non-covalent organocatalysis in asymmetric oxidative C(sp3)–H bond functionalization – broadening C–H bond coupling reactions
- [8] An efficient [3+2] annulation for the asymmetric synthesis of densely-functionalized pyrrolidinones and γ-butenolides†
- [9] Publication received
- [10] Extensional viscosity of copper nanowire suspensions in an aqueous polymer solution










